N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-sulfonamide
Description
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-sulfonamide features a pyrazolone core substituted with 1,5-dimethyl, 3-oxo, and 2-phenyl groups. A piperidine ring is conjugated to the pyrazolone via a sulfonamide linker. This structure is frequently modified in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-13-15(17-24(22,23)19-11-7-4-8-12-19)16(21)20(18(13)2)14-9-5-3-6-10-14/h3,5-6,9-10,17H,4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEONJLVVRPOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-sulfonamide typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-carbaldehyde with piperidine-1-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-sulfonamide is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, analgesic, or antipyretic effects.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new drugs for treating various conditions, including pain, inflammation, and fever.
Industry: In industry, this compound finds applications in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Cytotoxic Activity
Evidence from pyrazolone derivatives with varying aryl substitutions (e.g., phenyl, methoxyphenyl, acetylphenyl) reveals that aryl group modifications significantly influence cytotoxic activity . For instance:
- 4-Acetylphenyl substitution (compound 5) showed the lowest cytotoxicity in a tested series, while bulkier substituents (e.g., phenyldiazenyl) reduced activity further .
- The piperidine-sulfonamide group in the target compound may offer enhanced binding to biological targets (e.g., enzymes, receptors) compared to simpler aryl substituents due to its hydrogen-bonding capacity and conformational flexibility .
Table 1: Cytotoxic Activity of Pyrazolone Derivatives
| Substituent on Pyrazolone Core | Cytotoxic Activity (Relative to Control) | Key Structural Feature |
|---|---|---|
| 4-Acetylphenyl (compound 5) | Lowest activity | Electron-withdrawing group |
| 4-Methoxyphenyl | Moderate reduction | Electron-donating group |
| Piperidine-1-sulfonamide (Target) | Not reported; hypothesized higher activity | Sulfonamide linker, piperidine |
Antimicrobial and Anticancer Derivatives
Several analogs demonstrate diverse biological activities:
- Thioamide derivatives (e.g., compounds 1a–c in ) exhibit antimicrobial properties.
- Acetamide-linked hybrids (e.g., compound 8a in ) feature a pyrimidinone-thioether group, showing moderate antibacterial activity (61% yield, IR νmax 2211 cm⁻¹ for CN stretch) .
- Prenylated isobavachalcone derivative IBC-7 () incorporates a phenolic acetamide chain, achieving 62% yield and activity against Gram-positive bacteria .
Structural Modifications in Hybrid Molecules
- Pyridazinone hybrids (e.g., 6e–h in ) replace sulfonamide with benzylpiperidinyl or chlorophenylpiperazinyl groups. These derivatives show moderate yields (42–62%) and IR absorption peaks at 1623–1681 cm⁻¹ for C=O stretches, indicating stable amide bonding .
- Elemental analysis for 4a confirms high nitrogen content (16.46% calcd.), critical for bioactivity .
Crystallographic and Solubility Considerations
- The sulfamoyl-benzoic acid derivative () has a molecular weight of 387.41 g/mol and is stored at room temperature, suggesting stability. Its carboxylic acid group may improve solubility compared to the target compound’s piperidine-sulfonamide .
- Crystal structures of related carbamate derivatives () reveal hydrogen-bonding patterns critical for DNA binding, a property that may extend to the target compound depending on sulfonamide conformation .
Q & A
Basic: What are the standard synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-sulfonamide?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves:
Core Pyrazole Formation : Reacting phenylhydrazine with β-keto esters to form the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole scaffold.
Sulfonamide Introduction : Treating the pyrazole intermediate with piperidine-1-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at room temperature.
Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include controlling stoichiometry, reaction time, and temperature to avoid side products like over-sulfonated derivatives .
Basic: How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
Structural confirmation requires a combination of techniques:
Single-Crystal X-ray Diffraction (SCXRD) : Determines bond lengths, angles, and supramolecular packing (e.g., orthorhombic system, space group P2₁2₁2₁, with a = 8.422 Å, b = 9.295 Å, c = 14.501 Å) .
Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbonyl signals (δ ~160 ppm).
- FT-IR : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrazole C=O (~1700 cm⁻¹).
Mass Spectrometry : Validates molecular weight (e.g., m/z 388.4 for C₁₇H₁₆N₄O₅S derivatives) .
Basic: What is the role of substituents (e.g., sulfonamide, nitro groups) in modulating reactivity?
Methodological Answer:
Substituents influence electronic and steric properties:
Sulfonamide Group : Enhances hydrogen-bonding capacity (N–H⋯O interactions) and stabilizes crystal packing . It also increases solubility in polar solvents.
Nitro Groups (e.g., in 3-nitrobenzenesulfonamide derivatives): Electron-withdrawing effects activate the pyrazole ring for electrophilic substitution, enabling further functionalization .
Methyl Groups : Provide steric hindrance, reducing unwanted side reactions during synthesis .
Advanced: How can researchers resolve contradictions in crystallographic data between studies?
Methodological Answer:
Discrepancies in parameters (e.g., R factors, bond lengths) arise from experimental conditions:
Temperature Effects : Data collected at 100 K (e.g., R = 0.042 ) vs. 293 K (R = 0.064 ) may show variations due to thermal motion.
Refinement Protocols : Use software like SHELXL with consistent constraints for non-H atoms.
Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to identify outliers in bond angles or torsional parameters .
Advanced: How can computational methods (DFT, docking) be integrated with experimental data for functional analysis?
Methodological Answer:
Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-31G(d) to compare with SCXRD data.
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Molecular Docking :
- Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), guided by crystallographic active-site data.
Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .
Advanced: What strategies analyze supramolecular interactions in crystal packing?
Methodological Answer:
Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., H⋯O/N interactions contributing >30% to packing ).
Fingerprint Plots : Identify dominant interactions (e.g., C–H⋯π in phenyl rings) and compare with related sulfonamides .
Energy Frameworks : Calculate lattice energies (electrostatic, dispersion) to rationalize stability differences between polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
